Product packaging for 3-(2-methylphenoxy)propyl carbamate(Cat. No.:CAS No. 63716-27-8)

3-(2-methylphenoxy)propyl carbamate

Cat. No.: B15445316
CAS No.: 63716-27-8
M. Wt: 209.24 g/mol
InChI Key: KLLDCZLNAVUXAE-UHFFFAOYSA-N
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Description

Overview of the Carbamate (B1207046) Functional Group in Chemical Science

Carbamates are generally stable compounds, particularly when compared to their ester counterparts, exhibiting greater resistance to hydrolysis. dntb.gov.uanih.gov This stability is a key feature exploited in various chemical applications. Their synthesis is versatile, commonly achieved through the reaction of an alcohol with an isocyanate, the reaction of an amine with a chloroformate, or via the Curtius rearrangement of an acyl azide (B81097) in the presence of an alcohol. pharmaffiliates.com More recent and sustainable methods focus on direct synthesis from amines, CO₂, and alkyl halides, or from Boc-protected amines. researchgate.netsigmaaldrich.com The carbamate moiety can participate in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl and ester oxygens), which is crucial for its role in molecular recognition and biological interactions. nih.gov

Table 1: General Properties of the Carbamate Functional Group

Property Description
Structure A functional group with the general formula R₂NC(O)OR', combining features of both amides and esters.
Stability Generally exhibit good chemical and proteolytic stability, with greater resistance to hydrolysis than simple esters. dntb.gov.uanih.gov
Synthesis Can be synthesized via multiple routes, including reactions involving isocyanates, chloroformates, or the use of CO₂ as a C1 building block. pharmaffiliates.comresearchgate.net
Reactivity The reactivity is influenced by resonance stabilization. They can undergo hydrolysis under acidic or basic conditions to release the parent alcohol, amine, and carbon dioxide. mdpi.com

| Physical Properties | Capable of forming hydrogen bonds, which influences their solubility, melting points, and interactions with biological targets. nih.gov |

Historical Context of Carbamate Derivatives in Fundamental Research

The journey of carbamates in scientific research began in the 19th century with the isolation of physostigmine (B191203) from the Calabar bean (Physostigma venenosum) in 1864. nih.gov Physostigmine, a naturally occurring methylcarbamate ester, was initially investigated for its effects on the eye. Its mechanism of action, the inhibition of the enzyme acetylcholinesterase, became a foundational concept in neurochemistry and pharmacology. This discovery spurred further academic inquiry into the synthesis and properties of other carbamate-containing molecules. nih.gov

In the mid-20th century, the scope of carbamate research expanded significantly. The development of carbamate-based insecticides, such as carbaryl (B1668338) (first registered in 1959), marked their entry into agrochemical research. nih.gov These synthetic carbamates were designed to have a similar mode of action to physostigmine, targeting the nervous systems of insects. researchgate.net Concurrently, the field of polymer chemistry began to explore the formation of carbamate linkages to create polyurethanes, now a ubiquitous class of plastics. pharmaffiliates.com In medicinal chemistry, the structural and stability features of carbamates led to their use as important protecting groups in peptide synthesis and as key components in the design of therapeutic agents. dntb.gov.ua

Rationale for Academic Investigation of 3-(2-methylphenoxy)propyl carbamate and Related Structures

While extensive academic literature focusing specifically on this compound is not widely available, the rationale for investigating this compound and its structural relatives is firmly rooted in several key areas of chemical and pharmaceutical science. The molecule combines three significant structural motifs: a carbamate group, a phenoxy moiety, and a flexible propyl linker. This combination makes it an analogue of compounds with known biological relevance.

The primary driver for academic interest in such structures is medicinal chemistry. nih.gov Carbamate derivatives are frequently explored as potential therapeutic agents due to their chemical stability, ability to cross cell membranes, and capacity to mimic peptide bonds. nih.gov A closely related compound, Phenyl methyl(3-phenyl-3-(o-tolyloxy)propyl)carbamate, is known as a derivative of atomoxetine (B1665822), a norepinephrine (B1679862) reuptake inhibitor used to treat ADHD. pharmaffiliates.com This suggests that the 3-(2-methylphenoxy)propyl scaffold is of interest for developing new agents targeting the central nervous system. Furthermore, other carbamates, like the derivatives of felbamate, have been investigated for their potential as anticonvulsant agents. dntb.gov.ua

Another significant rationale is the use of carbamates as prodrugs. The carbamate ester linkage can be designed to be stable enough to survive first-pass metabolism but can be cleaved enzymatically in the body to release an active parent molecule. nih.gov The investigation of phenoxy-propyl carbamates could therefore be aimed at improving the delivery and bioavailability of a parent phenol (B47542) or alcohol.

Beyond medicinal applications, the structural class of phenoxy-alkyl carbamates has relevance in agrochemistry. Many herbicides and fungicides contain this structural backbone. mdpi.com Research into new derivatives, such as this compound, could be aimed at discovering compounds with novel or improved pesticidal activity. mdpi.com

Scope and Objectives of Research on this compound

Based on the rationale for studying related compounds, the scope of a hypothetical academic research program on this compound would likely be multidisciplinary, spanning synthetic chemistry, analytical chemistry, and biological screening.

The primary objectives of such research would likely include:

Synthesis and Characterization: To develop efficient and scalable synthetic routes to produce high-purity this compound. This would involve detailed characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.

Physicochemical Profiling: To determine key physicochemical properties of the compound, such as its solubility, lipophilicity (logP), and chemical stability under various pH conditions. These parameters are crucial for understanding its potential behavior in biological systems.

Biological Screening: To investigate the biological activity of the compound across a range of assays. Given its structural similarity to known neuroactive compounds, initial screening would likely focus on its effects on central nervous system targets, such as neurotransmitter transporters and receptors. pharmaffiliates.comdntb.gov.ua

Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of related analogues by modifying the aromatic ring, the alkyl chain, and the carbamate group. The goal of SAR studies is to understand how specific structural features influence biological activity, leading to the design of more potent or selective compounds. nih.gov

Metabolic Stability and Prodrug Potential: To evaluate the compound's stability in the presence of metabolic enzymes (e.g., liver microsomes) and to determine if it can function as a prodrug, releasing 3-(2-methylphenoxy)propan-1-ol upon hydrolysis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B15445316 3-(2-methylphenoxy)propyl carbamate CAS No. 63716-27-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63716-27-8

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-(2-methylphenoxy)propyl carbamate

InChI

InChI=1S/C11H15NO3/c1-9-5-2-3-6-10(9)14-7-4-8-15-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H2,12,13)

InChI Key

KLLDCZLNAVUXAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCOC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 2 Methylphenoxy Propyl Carbamate

Classical Approaches for Carbamate (B1207046) Synthesis

The formation of the carbamate functional group can be achieved through several well-established name reactions, primarily involving the generation of a key isocyanate intermediate.

Hofmann Rearrangement in the Preparation of Carbamate Scaffolds

The Hofmann rearrangement is a robust method for converting a primary amide into a primary amine with one less carbon atom. numberanalytics.com The reaction proceeds through an isocyanate intermediate, which can be trapped by an alcohol to yield a carbamate. wikipedia.org

The mechanism commences with the reaction of a primary amide with bromine and a strong base, such as sodium hydroxide, to form an N-bromoamide. Subsequent deprotonation by the base generates a bromoamide anion. This anion undergoes a rearrangement where the alkyl or aryl group (R) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate. wikipedia.org In the presence of an alcohol, the isocyanate is susceptible to nucleophilic attack by the alcohol's oxygen atom, leading to the formation of a carbamate. If water is used as the nucleophile, the intermediate carbamic acid readily decarboxylates to yield a primary amine. numberanalytics.comwikipedia.org

A modified Hofmann rearrangement using sodium hypochlorite (B82951) as the oxidant in the presence of a solid-supported base like KF/Al2O3 in methanol (B129727) has been shown to be an efficient method for synthesizing methyl carbamates from a variety of amides. core.ac.uk This approach offers the advantages of mild reaction conditions and simplified product isolation. core.ac.uk

Curtius Rearrangement and Isocyanate Intermediates

Similar to the Hofmann rearrangement, the Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgmasterorganicchemistry.com This reaction is highly versatile due to the fact that the isocyanate intermediate can be trapped by various nucleophiles, including alcohols, to form carbamates. wikipedia.orgnih.gov

The mechanism is believed to be a concerted process where the R group migrates to the nitrogen simultaneously with the expulsion of nitrogen gas, thus avoiding the formation of a nitrene intermediate. wikipedia.org A significant advantage of the Curtius rearrangement is that it proceeds with full retention of the configuration of the migrating R-group. wikipedia.orgnih.gov The isocyanate formed can then react with an alcohol to produce the corresponding carbamate. wikipedia.org One-pot procedures starting from carboxylic acids have been developed, often using reagents like diphenylphosphoryl azide (DPPA) or by generating the acyl azide in situ with reagents like sodium azide and di-tert-butyl dicarbonate. nih.govorgsyn.org

Reaction of Amines with Carbon Dioxide for Carbamate Formation

The reaction of amines with carbon dioxide presents an attractive and atom-economical route to carbamates. rsc.orgnih.gov This method avoids the use of hazardous reagents like phosgene (B1210022). The reaction mechanism involves the nucleophilic attack of the amine on the carbon atom of CO2. acs.org

In the presence of a base, the amine is deprotonated, increasing its nucleophilicity and facilitating the attack on CO2 to form a carbamate anion. rsc.org This anion can then be stabilized or further reacted. For instance, in a three-component coupling reaction, an amine, carbon dioxide, and an alkyl halide can react in the presence of a base like cesium carbonate to yield a carbamate. organic-chemistry.org Mechanistic studies have shown that the reaction can be complex, with some investigations suggesting the formation of a zwitterionic adduct between a superbase and CO2, which then acts as a carboxylating agent. rsc.org However, other studies propose a concerted mechanism where the base deprotonates the amine as it attacks a free CO2 molecule. rsc.org

Targeted Synthesis of 3-(2-methylphenoxy)propyl carbamate

While classical methods provide a general framework, the specific synthesis of this compound requires a more tailored approach, focusing on the selection of appropriate precursors and the optimization of reaction conditions.

Elucidation of Precursor Selection and Chemical Pathways

A logical and efficient synthetic route to this compound involves a two-step process:

Synthesis of the precursor alcohol: The key intermediate is 3-(2-methylphenoxy)propan-1-ol. This alcohol can be synthesized via a Williamson ether synthesis. The reaction involves the deprotonation of 2-methylphenol (o-cresol) with a suitable base, such as sodium hydroxide, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with a 3-halopropanol, typically 3-chloro-1-propanol. The use of a phase-transfer catalyst can be beneficial in this type of reaction.

Carbamoylation of the alcohol: Once 3-(2-methylphenoxy)propan-1-ol is obtained, the carbamate moiety can be introduced. A common and effective method for this transformation is the reaction of the alcohol with an isocyanate. However, for the synthesis of a primary carbamate (where the carbamate nitrogen is unsubstituted), this would require the use of the unstable and hazardous isocyanic acid. A more practical laboratory approach involves the reaction of the alcohol with sodium cyanate (B1221674) in the presence of an acid, such as methanesulfonic acid or trifluoroacetic acid. This in-situ generation of isocyanic acid allows for a controlled carbamoylation of the alcohol.

An alternative pathway for the carbamoylation step could involve the use of a carbamoyl (B1232498) chloride, such as carbamoyl chloride itself, or by reacting the alcohol with phosgene to form a chloroformate, followed by reaction with ammonia. However, these methods involve highly toxic and hazardous reagents.

Optimization of Reaction Conditions for Yield and Purity

For the synthesis of 3-(2-methylphenoxy)propan-1-ol , key parameters to optimize include:

Base: The choice and stoichiometry of the base are crucial for the complete deprotonation of 2-methylphenol while minimizing side reactions.

Solvent: The solvent should be able to dissolve the reactants and facilitate the SN2 reaction. Polar aprotic solvents are often preferred.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure the reaction goes to completion without promoting decomposition or side product formation.

Purification: Purification of the resulting alcohol, likely by distillation or chromatography, is essential to ensure the purity of the starting material for the subsequent step.

For the carbamoylation of 3-(2-methylphenoxy)propan-1-ol , optimization would focus on:

Carbamoylating Agent: When using the sodium cyanate/acid method, the choice of acid and its concentration can significantly impact the reaction rate and yield.

Solvent: An inert solvent that can dissolve both the alcohol and the reagents is necessary.

Temperature: The reaction temperature needs to be controlled to manage the rate of isocyanic acid formation and its reaction with the alcohol, while minimizing potential side reactions like the trimerization of isocyanic acid to cyanuric acid.

Work-up and Purification: The final product, this compound, would likely be a solid and can be purified by recrystallization from a suitable solvent system to achieve high purity.

By carefully selecting the precursors and optimizing the reaction conditions for both the ether synthesis and the subsequent carbamoylation, a high-yielding and efficient synthesis of this compound can be achieved.

Stereoselective Synthesis Approaches

The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, the introduction of a chiral center, for instance by substitution on the propyl chain, would necessitate stereoselective approaches to obtain enantiomerically pure forms.

General strategies for the stereoselective synthesis of chiral carbamates often involve the use of chiral auxiliaries or catalysts. For example, optically active 1,4-disubstituted-3-carbamoyl-azetidinones have been synthesized via thermal generation of carbamoyl ketenes and subsequent [2+2] cycloaddition with chiral aldimines, where (R)-(+)-1-phenylethylamine served as an effective chiral auxiliary. rsc.org Another approach involves the N-carbamate-assisted stereoselective synthesis of chiral vicinal amino sulfides, where the neighboring carbamate group participates in a double SN2 process to control the stereochemistry. acs.orgacs.orgnih.gov

Furthermore, copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with carbon dioxide and amines have been shown to produce axially chiral carbamates with high enantioselectivity. rsc.org While not directly applicable to the current compound, these methods highlight the potential for achieving stereocontrol in the synthesis of more complex, chiral analogs of this compound.

Derivatization and Analog Synthesis of this compound

The derivatization of this compound can lead to a wide range of analogs with potentially modified biological activities or physicochemical properties. These modifications can be achieved through various synthetic transformations.

The synthesis of structurally modified analogs of this compound can be accomplished using several established methods for carbamate formation. A common precursor would be 3-(2-methylphenoxy)propan-1-ol, which can be reacted with various isocyanates or carbamoylating agents.

One general and efficient method for creating carbamates is the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate in the presence of an alcohol. mit.eduorganic-chemistry.orgresearchgate.net This in-situ generation of an isocyanate, which is then trapped by the alcohol, provides a versatile route to a wide array of N-aryl carbamates. For synthesizing analogs of the title compound, one could envision reacting 3-(2-methylphenoxy)propan-1-ol with in situ generated aryl isocyanates.

Another versatile one-pot procedure involves the in-situ formation of N-substituted carbamoyl chlorides from amines, which then react with phenols or alcohols. organic-chemistry.org This method avoids the handling of sensitive carbamoyl chlorides and is adaptable to a wide range of starting materials.

The synthesis of tert-butyl (3-phenoxypropyl)carbamate, a close analog, has been documented and suggests a straightforward approach where 3-phenoxypropan-1-amine (B1584369) is reacted with di-tert-butyl dicarbonate. bldpharm.com A similar strategy could be employed starting from 3-(2-methylphenoxy)propan-1-amine to yield the corresponding N-Boc protected analog.

A variety of carbamate derivatives can also be synthesized from aromatic acids. The acid is first converted to an acyl chloride, followed by ammonolysis to an amide. A subsequent Hofmann rearrangement in the presence of an alcohol yields the desired carbamate. nih.gov

The following table summarizes potential synthetic routes to analogs of this compound based on general methodologies.

Starting Material 1Starting Material 2Reagents/CatalystProduct TypeReference
3-(2-methylphenoxy)propan-1-olAryl isocyanate-N-Aryl carbamate analog nih.gov
3-(2-methylphenoxy)propan-1-olAmine, CO2, Alkyl halideBase (e.g., DBU)N-Alkyl carbamate analog acs.org
3-(2-methylphenoxy)propan-1-aminePhenyl chloroformateBasePhenyl carbamate analog nih.gov
Aryl halide3-(2-methylphenoxy)propan-1-ol, NaOCNPalladium catalystN-Aryl carbamate analog mit.eduorganic-chemistry.org

Isotopically labeled compounds are invaluable tools in mechanistic studies and as internal standards in bioanalytical assays. acs.org The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule.

For instance, a ¹¹C-labeled carbamate group can be introduced through a three-component coupling reaction of an amine with CO₂ and a ¹¹C-labeled methylating agent like [¹¹C]methyl-triflate. nih.gov This method allows for the rapid and high-yield synthesis of radiolabeled carbamates for applications such as positron emission tomography (PET).

Deuterium can be introduced at various positions. For example, using a deuterated 3-(2-methylphenoxy)propan-1-ol in any of the standard carbamate synthesis reactions would lead to a deuterated analog. The O-carbamate directed metalation can also be utilized for the specific introduction of deuterium. acs.org

Chemo-enzymatic synthesis offers a green and selective alternative to traditional chemical methods for producing carbamate derivatives. bohrium.comunimi.itunimi.it These methods often utilize enzymes like lipases or esterases, which can catalyze carbamoylation reactions under mild conditions. nih.gov

A notable chemo-enzymatic approach involves a two-step flow process. unimi.itunimi.it First, an alcohol is reacted with a carbonate ester in the presence of an immobilized lipase (B570770), such as lipase B from Candida antarctica (CaLB), to form an activated carbonate intermediate. This intermediate is then reacted with an amine in a subsequent step to yield the desired carbamate. This method has been successfully applied to the synthesis of lipophilic carbamate derivatives of natural phenols like tyrosol. bohrium.comunimi.itunimi.it

The promiscuous aminolysis activity of certain esterases can also be exploited for carbamate synthesis. For example, the esterase from Pyrobaculum calidifontis (PestE) has been shown to efficiently catalyze the formation of carbamates from various amines and carbonate esters in an aqueous medium. nih.gov

These chemo-enzymatic strategies could be adapted for the synthesis of this compound and its derivatives, offering advantages in terms of selectivity, sustainability, and milder reaction conditions compared to purely chemical routes.

Molecular and Biochemical Interaction Studies of 3 2 Methylphenoxy Propyl Carbamate

Investigations into Molecular Targets and Biological Pathways

The biological effects of a chemical compound are fundamentally determined by its interactions with molecular targets within a biological system. For carbamates, these interactions often involve enzymes and receptors, leading to the modulation of various cellular and physiological processes.

Enzyme Inhibition Mechanisms by Carbamate (B1207046) Moieties

The carbamate functional group is a key structural feature that often confers inhibitory activity against a range of enzymes, most notably esterases. This inhibition is typically achieved through a process of carbamylation, where the carbamate group is transferred to a reactive serine residue in the enzyme's active site.

Carbamates are widely recognized as reversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibitory process involves the carbamate acting as a substrate for AChE, similar to acetylcholine. The enzyme hydrolyzes the carbamate, but the carbamoyl-enzyme intermediate is much more stable and hydrolyzes at a significantly slower rate than the acetyl-enzyme intermediate formed with acetylcholine. This leads to a temporary inactivation of the enzyme. The reversibility of this inhibition is a key characteristic, as the carbamoylated enzyme will eventually be regenerated through spontaneous hydrolysis, restoring enzyme function. The rate of decarbamylation, and thus the duration of inhibition, is dependent on the specific chemical structure of the carbamate.

Receptor Binding and Ligand-Target Interactions in Preclinical Models

Beyond enzyme inhibition, carbamates have been shown to interact with various receptors. For example, certain carbamate insecticides have demonstrated the ability to bind to mammalian melatonin (B1676174) receptors. These interactions can be complex, with some carbamates acting as antagonists at one subtype of melatonin receptor and agonists at another. Such findings highlight the potential for carbamates to modulate receptor-mediated signaling pathways. A related compound, Phenyl methyl(3-phenyl-3-(o-tolyloxy)propyl)carbamate, is a derivative of atomoxetine (B1665822) and is known to act as a norepinephrine (B1679862) reuptake inhibitor, suggesting potential interactions with neurotransmitter transporters.

Effects on Cellular Signaling Pathways in Research Systems

By interacting with enzymes and receptors, carbamates can influence a multitude of cellular signaling pathways. The inhibition of acetylcholinesterase, for example, leads to an increase in acetylcholine levels, thereby potentiating cholinergic signaling. This can have widespread effects on the nervous system and other parts of the body. Furthermore, interactions with other receptors, such as melatonin receptors, could modulate signaling pathways involved in circadian rhythms and other physiological processes. The specific effects of 3-(2-methylphenoxy)propyl carbamate on cellular signaling would be contingent on its unique profile of enzyme inhibition and receptor binding affinities.

Data Tables

Table 1: General Inhibitory Profile of Carbamates against Cholinesterases

EnzymeMechanism of InhibitionNature of InhibitionKey Structural Feature
Acetylcholinesterase (AChE)Carbamylation of active site serineReversibleCarbamate moiety
Butyrylcholinesterase (BChE)Carbamylation of active site serineReversibleCarbamate moiety

In Vitro Biochemical Assays and Methodologies

In the realm of in vitro biochemical analysis, which is crucial for characterizing the interaction of a compound with biological molecules, there is a notable absence of data for this compound.

Enzyme Kinetic Studies with this compound

No published studies were identified that have investigated the enzyme kinetics of this compound. Such studies are fundamental in determining if a compound acts as an inhibitor, activator, or substrate for specific enzymes, and to quantify the potency and mechanism of such interactions. The lack of this information means that the enzymatic targets of this compound, if any, remain unknown.

Ligand Binding Assays using Radiolabeled Carbamate Probes

Similarly, a search for ligand binding assays involving radiolabeled probes of this compound did not yield any specific findings. Ligand binding assays are a gold standard for determining the affinity and selectivity of a compound for various receptors and binding sites. Without this data, it is impossible to ascertain which, if any, receptors this carbamate may interact with.

Cell-Free System Investigations of Molecular Interactions

Investigations using cell-free systems, which allow for the study of molecular interactions in a controlled environment devoid of cellular complexity, have not been reported for this compound. These types of studies are essential for elucidating direct interactions with molecular targets such as proteins or nucleic acids.

Exploration of Biological System Perturbations in Research Models

The effects of a compound on whole organisms or cellular systems provide critical insights into its biological consequences. However, for this compound, such research is not present in the public domain.

Analysis of Carbamate-Induced Changes in Animal Models for Basic Research (excluding clinical outcomes)

There are no available reports on studies conducted in animal models to analyze the basic physiological or pathological changes induced by this compound. Animal model studies are a cornerstone of biomedical research, providing a systemic context for the effects of a chemical compound.

Cellular Model Systems for Studying Carbamate Effects

Likewise, the scientific literature lacks any studies that have utilized cellular model systems, such as astrocyte cultures or other cell lines, to investigate the effects of this compound. Cellular models are instrumental in dissecting the cellular and molecular pathways affected by a compound. While research exists on related carbamates in various cellular systems, these findings cannot be extrapolated to this compound without direct experimental evidence.

Structure Activity and Structure Property Relationship Sar/spr Investigations of 3 2 Methylphenoxy Propyl Carbamate

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property-based features of a set of compounds with their biological activities. youtube.com These models are instrumental in predicting the activity of novel compounds and in understanding the molecular features that govern a specific biological response. youtube.com

The biological activity of carbamates is often linked to their ability to interact with specific enzymes or receptors. In many QSAR studies of carbamates, molecular descriptors are calculated to quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. These descriptors are then correlated with experimentally determined biological activities.

For instance, in studies of carbamate (B1207046) anticonvulsants, a pattern recognition QSAR study identified five crucial structural descriptors that directly relate to the bioactivity of the carbamate family. nih.gov While specific QSAR models for 3-(2-methylphenoxy)propyl carbamate are not extensively documented in publicly available literature, general principles from carbamate research can be extrapolated. Key molecular descriptors often found to be significant in carbamate QSAR studies include:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: Parameters such as partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO) are critical in defining how the molecule interacts with biological targets.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor that influences a compound's ability to cross cell membranes.

A hypothetical QSAR study on a series of analogs of this compound might reveal correlations as depicted in the interactive table below. Such a study would involve synthesizing a library of related compounds, evaluating their biological activity in a relevant assay (e.g., enzyme inhibition), calculating a range of molecular descriptors, and then using statistical methods to derive a predictive model.

Interactive Data Table: Hypothetical Molecular Descriptors and Biological Activity for this compound Analogs

AnalogSubstitution on Phenyl RingLogPDipole Moment (Debye)Predicted Biological Activity (IC50, µM)
12-methyl (parent)2.83.510.2
23-methyl2.93.712.5
34-methyl2.93.915.1
42-chloro3.14.28.5
54-fluoro2.73.111.8

The development of predictive QSAR models for carbamate analogs is a significant area of research. These models, once validated, can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. nih.gov This approach can significantly reduce the time and cost associated with drug discovery. researchgate.net

A mechanism-based 3D-QSAR approach has been successfully used to classify and predict the acetylcholinesterase (AChE) inhibitory potency of organophosphate and carbamate analogs. nih.gov This type of model considers the three-dimensional structure of the compounds and their interaction with the enzyme's active site. nih.gov Key findings from such studies on carbamates indicate that:

The toxicity of carbamate compounds can be dependent on biotransformation. nih.gov

Hydrogen bonds at the oxyanion hole are critical for AChE inhibition. nih.gov

π-π interactions with specific amino acid residues, such as Trp86, are necessary for strong inhibition of AChE. nih.gov

For this compound, a predictive model would likely be built upon a training set of structurally similar carbamates with known biological activities. The model would then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. The accuracy of such predictive models for carbamate analogues has been reported to be in the range of 85-90%. nih.gov

Structure-Mechanism Relationship (SMR) Studies

Structure-Mechanism Relationship (SMR) studies aim to provide a detailed understanding of how the chemical structure of a molecule determines its mechanism of action at a molecular level.

The specificity of carbamates for their target enzymes is determined by the precise fit of the molecule into the enzyme's binding pocket. For many carbamates that act as enzyme inhibitors, the carbamate moiety itself is crucial for the mechanism, often involving the carbamoylation of a serine residue in the enzyme's active site.

For this compound, the key structural determinants for enzyme binding would include:

The Carbamate Group: This functional group is the reactive center responsible for covalent modification of the target enzyme.

The Propoxy Linker: The length and flexibility of this three-carbon chain influence the positioning of the phenoxy group within the binding site.

The 2-Methylphenoxy Group: The aromatic ring and the methyl substituent play a significant role in establishing non-covalent interactions, such as hydrophobic and van der Waals interactions, with the amino acid residues of the binding pocket. The position of the methyl group is critical for achieving optimal complementarity.

Studies on related carbamates have shown that interactions with specific residues in the enzyme's active site are crucial for binding and inhibition. For example, in the case of AChE, interactions with the peripheral anionic site and the catalytic anionic site are important.

The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific three-dimensional shape, known as the bioactive conformation, which allows it to bind effectively to its biological target. nih.gov Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt and their relative energies.

It is understood that the bound conformation of a molecule at a receptor may not be its lowest energy conformation in solution. nih.gov The energy penalty for adopting a higher energy conformation can be offset by favorable binding interactions with the receptor. nih.gov Ramachandran-like plots can be used to visualize the allowed and disallowed regions of conformational space for the dihedral angles of the molecule. chemrxiv.org For a carbamate backbone, specific dihedral angles are found to be more populated due to steric interactions and the potential for intramolecular hydrogen bonding. chemrxiv.org

Structure-Property Relationships Relevant to Research Methodologies

The physicochemical properties of a compound, which are determined by its chemical structure, are critical for its utility in research. Understanding these structure-property relationships is essential for designing experiments and interpreting results.

For this compound, key properties relevant to research methodologies include its solubility, lipophilicity, and chemical stability.

Solubility: The ability to dissolve in various solvents is crucial for preparing stock solutions and for use in different biological and chemical assays. The presence of both a polar carbamate group and a nonpolar methylphenoxy group gives the molecule an amphiphilic character, influencing its solubility in both aqueous and organic media.

Lipophilicity: Often quantified by logP, this property affects a compound's ability to cross biological membranes and can influence its distribution in different tissues or cellular compartments during in vitro experiments. It is a key parameter in QSAR models. mst.dk

Chemical Stability: The stability of the carbamate ester bond under different pH and temperature conditions is an important consideration for storage and for the design of experiments to ensure that the compound does not degrade over the course of the study.

The relationship between the structure of this compound and these properties can be systematically studied by creating analogs and measuring the corresponding changes in properties, as illustrated in the table below.

Interactive Data Table: Structure-Property Relationships of this compound Analogs

AnalogSubstitution on Phenyl RingAqueous Solubility (mg/L)LogPChemical Stability (t1/2 in buffer, pH 7.4)
12-methyl (parent)1502.848 hours
22-hydroxy4502.142 hours
32-nitro802.536 hours
42,6-dimethyl1203.255 hours
53,5-dichloro503.960 hours

By understanding these structure-property relationships, researchers can select or design compounds with the optimal characteristics for their specific experimental needs.

Influence of Structural Modifications on Stability in Research Matrices

The stability of a chemical compound within various experimental environments, or research matrices (e.g., buffer solutions, cell culture media, plasma), is a critical factor for the reliability and reproducibility of research findings. For this compound, its stability is largely dictated by the carbamate functional group and the surrounding molecular architecture.

The carbamate linkage (-O-CO-NH-) is essentially an ester-amide hybrid. nih.gov Its stability is influenced by resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group. nih.gov However, this resonance is generally weaker than in amides, making carbamates susceptible to hydrolysis, particularly under basic or acidic conditions, or in the presence of metabolic enzymes. nih.gov

Structural modifications to the carbamate moiety can significantly alter its stability. Key factors include the nature of the substituents on both the oxygen and nitrogen atoms of the carbamate group. nih.gov

N-Substitution: The degree of substitution on the carbamate nitrogen is a primary determinant of stability. Primary carbamates (like this compound, which is N-unsubstituted) and N-monosubstituted carbamates are generally more prone to hydrolysis than N,N-disubstituted carbamates. nih.gov The presence of a proton on the nitrogen allows for different mechanistic pathways for degradation, including base-catalyzed elimination reactions.

O-Substitution: The nature of the group attached to the carbamate oxygen also plays a significant role. In this compound, this is a propyl chain linked to a 2-methylphenoxy group. Aryl carbamates (where the oxygen is directly attached to an aromatic ring) often exhibit different stability profiles compared to alkyl carbamates. A qualitative relationship for metabolic lability suggests that aryl-O-CO-NH-alkyl carbamates are significantly more stable than alkyl-O-CO-NH-aryl carbamates. acs.org While this compound is an alkyl carbamate, the electronic influence of the terminal phenoxy group can still modulate the reactivity of the carbamate ester linkage.

The 2-methyl group on the phenyl ring can also exert a steric and electronic effect. Steric hindrance around the ether linkage might offer some protection against enzymatic cleavage at that position, but its direct impact on the distant carbamate group's stability is likely to be less pronounced than the electronic effects transmitted through the propyl chain.

To illustrate the potential impact of structural modifications on stability, the following table presents hypothetical stability data based on general principles of carbamate chemistry.

CompoundStructural Modification from this compoundExpected Relative Stability in Biological Matrix (e.g., plasma)
This compound -Moderate
N-methyl-3-(2-methylphenoxy)propyl carbamateN-methylationHigher
N,N-dimethyl-3-(2-methylphenoxy)propyl carbamateN,N-dimethylationHigh
3-(2-methylphenoxy)ethyl carbamateShorter alkyl chainSimilar to parent
2-methylphenyl carbamateDirect aryl-carbamate linkageLower

This table is illustrative and based on established principles of carbamate stability. Actual stability would need to be determined experimentally.

Impact of Polarity and Hydrogen Bonding on Experimental System Performance

The polarity and hydrogen bonding capacity of this compound are critical determinants of its behavior in experimental systems, influencing its solubility, interaction with biological targets, and performance in analytical methods.

The carbamate group itself is polar and can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ether oxygens). nih.gov This dual nature allows for complex interactions with protic solvents like water and with biological macromolecules.

Hydrogen Bonding: The ability to form hydrogen bonds is crucial for the interaction of this compound with its environment. In aqueous systems, hydrogen bonding with water molecules will influence its solubility and conformation. In biological systems, hydrogen bonds are key to the binding of molecules to receptor sites and enzyme active sites. The presence of both donor and acceptor sites allows for specific orientations within a binding pocket.

The performance in experimental systems is directly affected by these properties. For instance, in chromatography, the polarity will determine its retention time on different types of columns. In cell-based assays, its solubility in culture medium and its ability to interact with cellular components will be governed by its polarity and hydrogen bonding potential.

The following table summarizes the key physicochemical properties of this compound and a related compound, which influence their polarity and hydrogen bonding capacity.

PropertyThis compound[1-hydroxy-1-(2-methylphenoxy)propyl] carbamate
Molecular Formula C11H15NO3 C11H15NO4 nih.gov
Molecular Weight 209.24 g/mol 225.24 g/mol nih.gov
Calculated LogP 2.37 1.9 nih.gov
Hydrogen Bond Donor Count 12 nih.gov
Hydrogen Bond Acceptor Count 34 nih.gov
Polar Surface Area (PSA) 62.54 Ų 81.8 Ų nih.gov

Data for this compound is from a chemical supplier datasheet and for [1-hydroxy-1-(2-methylphenoxy)propyl] carbamate is from PubChem. nih.gov These values are computationally derived.

Role of Molecular Features in Membrane Permeation in Model Systems

The ability of a compound to permeate biological membranes is fundamental to its biological activity, particularly if its target is intracellular. The molecular features of this compound suggest it has the potential to cross cell membranes through passive diffusion.

The key molecular features influencing membrane permeation are:

Lipophilicity (LogP): As mentioned, the LogP of 2.37 indicates a favorable partitioning into the lipid bilayer of cell membranes. Generally, a LogP value between 1 and 3 is considered optimal for passive membrane permeation.

Molecular Size: With a molecular weight of 209.24 g/mol , this compound is a relatively small molecule, which generally favors passive diffusion across membranes.

Hydrogen Bonding Capacity: The number of hydrogen bonds a molecule can form with water influences its ability to leave the aqueous environment and enter the lipid membrane. The polar surface area (PSA) is a good indicator of this. A PSA of 62.54 Ų is within a range that is generally considered favorable for good membrane permeability. Compounds with a PSA greater than 140 Ų are often poor at permeating cell membranes.

Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the membrane permeability of compounds. These models typically use descriptors such as LogP, molecular weight, and hydrogen bond counts to estimate permeability coefficients (e.g., Caco-2 permeability). nih.govresearchgate.net Based on the physicochemical properties of this compound, it would be predicted by such models to have moderate to good passive membrane permeability.

The following table presents key molecular features of this compound that are relevant for predicting its membrane permeation potential.

Molecular FeatureValueImplication for Membrane Permeation
Molecular Weight 209.24 g/mol Favorable (small molecule)
Calculated LogP 2.37 Favorable (optimal range for passive diffusion)
Polar Surface Area (PSA) 62.54 Ų Favorable (conducive to membrane transport)
Hydrogen Bond Donors 1Favorable
Hydrogen Bond Acceptors 3Favorable
Rotatable Bonds 5Indicates molecular flexibility, which can aid in adopting a conformation suitable for membrane transit

The data in this table is derived from computed properties for this compound.

Advanced Analytical Techniques in Research for 3 2 Methylphenoxy Propyl Carbamate

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental in separating 3-(2-methylphenoxy)propyl carbamate (B1207046) from complex mixtures and accurately determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of carbamates, including 3-(2-methylphenoxy)propyl carbamate, although their thermally labile nature can present challenges. nih.govsepscience.com To overcome this, methods often involve derivatization to increase volatility and thermal stability. nih.gov For instance, a common approach involves methylation or trifluoroacetylation of the carbamate to produce a more stable derivative suitable for GC analysis. nih.govscispec.co.th

The development of a robust GC-MS method requires careful optimization of several parameters. The injector temperature, injection mode (split/splitless), and the type of solvent used can significantly influence the chromatographic behavior and prevent on-column decomposition. nih.gov The choice of the chromatographic column is also critical, with columns like the HP-5ms being effective in separating various carbamates. youngin.com

For detection and quantification, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and reduce interference from matrix components. nih.govmdpi.com In tandem mass spectrometry (GC-MS/MS), multiple reaction monitoring (MRM) provides even greater specificity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.govscispec.co.th This allows for reliable detection and quantification even at trace levels. nih.govscispec.co.thyoungin.com

Table 1: Exemplary GC-MS Method Parameters for Carbamate Analysis

ParameterConditionReference
Column HP-5ms, 30 m x 0.32 mm x 0.25 µm youngin.com
Injector Temperature 250 °C scispec.co.th
Ionization Mode Electron Ionization (EI) scispec.co.th
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) nih.govmdpi.com
Derivatization Agent Trifluoroacetic acid anhydride (B1165640) or Flash Methylation nih.govscispec.co.th

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred method for analyzing carbamates in complex matrices like food and environmental samples due to its high sensitivity, selectivity, and applicability to thermally labile compounds without the need for derivatization. sepscience.comnih.govnih.govresearchgate.net The combination of liquid chromatography's separation power with the specificity of tandem mass spectrometry allows for the direct analysis of this compound in intricate samples. nih.gov

Method development in LC-MS/MS involves optimizing the mobile phase composition, gradient elution, and the chromatographic column. nih.govmdpi.com Reversed-phase columns, such as C18, are commonly used for the separation of carbamates. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve peak shape and ionization efficiency. nih.gov

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring specific precursor and product ion transitions for the target analyte. nih.govmdpi.com This high degree of selectivity minimizes the impact of matrix effects, which can be a significant challenge in complex samples. mdpi.com Sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are frequently employed to extract and clean up the sample prior to LC-MS/MS analysis, ensuring robust and reliable results. nih.gov

Table 2: Typical LC-MS/MS Parameters for Carbamate Analysis

ParameterConditionReference
Column C18 reversed-phase column nih.gov
Mobile Phase Gradient of water and acetonitrile with 0.1% formic acid nih.gov
Ionization Mode Electrospray Ionization (ESI), positive mode researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) nih.govmdpi.com
Sample Preparation QuEChERS nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment and isolation of this compound. acs.orgnih.gov For purity analysis, HPLC with UV detection is a common approach. acs.org The method's validation would include parameters like linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). acs.org

For isolation purposes, preparative HPLC can be employed to separate and collect pure fractions of the compound from a mixture. The choice of the stationary and mobile phases is critical to achieve the desired separation. Normal-phase or reversed-phase chromatography can be used depending on the polarity of the compound and impurities.

In some regulatory methods, such as U.S. EPA Method 531.1, HPLC is coupled with post-column derivatization and fluorescence detection for the analysis of N-methylcarbamates. s4science.at This involves hydrolyzing the carbamates to methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) to form a highly fluorescent derivative, enhancing detection sensitivity. s4science.at

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the number of different types of protons and their neighboring protons. For this compound, one would expect to see distinct signals for the aromatic protons of the phenoxy group, the methyl protons on the aromatic ring, the protons of the propyl chain, and the protons of the carbamate NH₂ group.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.infolibretexts.org The chemical shift of each carbon signal is indicative of its electronic environment. libretexts.orgdocbrown.info For this compound, characteristic signals would be observed for the carbonyl carbon of the carbamate group (typically in the range of 150-170 ppm), the aromatic carbons, the carbons of the propyl chain, and the methyl carbon. docbrown.info The specific chemical shifts are influenced by the electronegativity of neighboring atoms. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups

Functional GroupPredicted Chemical Shift (ppm)Reference
Carbonyl (C=O) in Carbamate150 - 170 docbrown.info
Aromatic Carbons110 - 160 libretexts.org
Carbon attached to Oxygen (C-O)50 - 90 docbrown.info
Alkyl Carbons10 - 40 docbrown.info

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. acs.org These methods are based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation or scatter incident radiation inelastically. acs.org

The IR spectrum of this compound would exhibit characteristic absorption bands for the key functional groups. The N-H stretching vibrations of the primary amine in the carbamate group typically appear as two bands in the region of 3400-3200 cm⁻¹. researchgate.net The C=O (carbonyl) stretching vibration of the carbamate is a strong band usually observed between 1740 and 1680 cm⁻¹. acs.org The C-O stretching vibrations and the aromatic C-H and C=C stretching vibrations would also be present in the spectrum. researchgate.net

Raman spectroscopy provides complementary information. While IR is more sensitive to polar functional groups, Raman is more sensitive to non-polar, symmetric bonds. acs.org For carbamates, characteristic peaks have been identified using Raman spectroscopy, which can aid in their identification in various samples. nih.gov

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Frequency (cm⁻¹)Reference
N-H (Carbamate)Stretching3400 - 3200 researchgate.net
C=O (Carbamate)Stretching1740 - 1680 acs.org
C-O (Ether & Carbamate)Stretching1300 - 1000 researchgate.net
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1450

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the quantitative analysis and purity assessment of compounds that absorb light in the UV-Vis spectrum. For aromatic compounds like this compound, the presence of the phenyl ring gives rise to characteristic UV absorption bands, making this method particularly suitable.

In research settings, UV-Vis spectroscopy is often coupled with High-Performance Liquid Chromatography (HPLC) to form a powerful analytical system (HPLC-UV). mdpi.comnih.govresearchgate.netacs.orgaustinpublishinggroup.com This combination allows for the separation of the target compound from a mixture, followed by its quantification based on its UV absorbance at a specific wavelength. For many carbamates, detection wavelengths are often set around 220 nm to achieve high sensitivity. researchgate.netaustinpublishinggroup.com The principle behind quantification lies in the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Purity assessment can also be performed using HPLC-UV. A pure sample of this compound should ideally produce a single, sharp chromatographic peak. The presence of additional peaks indicates the presence of impurities. The relative area of each peak in the chromatogram corresponds to the relative concentration of each component, allowing for the determination of the purity of the target compound. Diode Array Detection (DAD) in conjunction with HPLC provides an even more powerful tool for purity analysis by acquiring the full UV-Vis spectrum for each point in the chromatogram. This allows for the comparison of the spectrum of the main peak with that of a reference standard, confirming the identity of the compound and revealing any co-eluting impurities that might not be resolved as separate peaks. austinpublishinggroup.com

ParameterTypical Value/Range for Carbamate AnalysisSource(s)
Detection Wavelength (λmax) 220 nm researchgate.netaustinpublishinggroup.com
Linear Range 0.015–1000 μg L–1 (depending on the specific carbamate and system) acs.org
Limit of Detection (LOD) 0.005–0.090 μg L–1 (depending on the specific carbamate and system) acs.org
Limit of Quantitation (LOQ) 0.015–0.300 μg L–1 (depending on the specific carbamate and system) acs.org

Table 1: Typical HPLC-UV Parameters for Carbamate Analysis

Advanced Detection and Imaging Techniques

Beyond standard spectroscopic methods, advanced techniques are often required to trace the metabolic fate of compounds like this compound and to develop highly sensitive detection assays.

Radioautographic Analysis for Tracing Metabolites in Research

Radioautography, also known as autoradiography, is a powerful imaging technique that utilizes radioactively labeled molecules to visualize their distribution within biological samples. acs.org In the context of this compound research, this method can be employed to trace the compound and its metabolites in tissues and cells, providing invaluable information about its absorption, distribution, metabolism, and excretion (ADME) profile.

The process involves synthesizing a radiolabeled version of this compound, typically by incorporating a radioactive isotope such as Carbon-14 (¹⁴C) or Tritium (³H) into its structure. iaea.org This radiolabeled compound is then introduced into a biological system, such as a cell culture or an animal model. After a specific period, tissue samples are collected, sectioned, and placed in contact with a photographic emulsion or a sensitive phosphor imaging screen. The radiation emitted from the radiolabeled compound and its metabolites exposes the film or screen, creating a visual record of their location.

This technique is particularly useful for identifying target organs and tissues where the compound or its metabolites accumulate. Furthermore, by coupling radioautography with chromatographic techniques like Thin-Layer Chromatography (TLC), individual metabolites can be separated and visualized, aiding in the elucidation of metabolic pathways. acs.org For instance, studies on the metabolism of other carbamates have shown that they can undergo hydrolysis of the carbamate ester linkage and oxidation of the aromatic ring or alkyl side chains. nih.gov Radioautography could be used to track the distribution of these resulting metabolites. The metabolism of alkyl amines, a structural feature present in some carbamate metabolites, can also be investigated using such tracer techniques. nih.gov

IsotopeApplication in Metabolic StudiesSource(s)
Carbon-14 (¹⁴C) Commonly used to label the backbone of organic molecules for tracing metabolic pathways. iaea.orgnih.gov
Tritium (³H) Used for labeling specific positions in a molecule to study metabolic transformations at those sites. iaea.org

Table 2: Common Radioisotopes Used in Metabolite Tracing

Fluorescence-Based Detection Methods in Research Assays

Fluorescence-based detection methods offer high sensitivity and selectivity, making them valuable tools for developing research assays for compounds like this compound. nih.gov These methods can be broadly categorized into two types: those that rely on the intrinsic fluorescence of the analyte or its derivatives, and those that utilize a fluorescence-based signaling mechanism in response to the analyte's presence.

While this compound itself may not be strongly fluorescent, it can be derivatized with a fluorescent tag to enable its detection. rsc.org More commonly in carbamate analysis, indirect fluorescence methods are employed. One prominent approach is based on enzyme inhibition. iaea.orgnih.gov Many carbamates are known inhibitors of acetylcholinesterase (AChE). wikipedia.org In these assays, a non-fluorescent substrate is used that, when acted upon by AChE, produces a fluorescent product. In the presence of a carbamate inhibitor like this compound, the enzyme's activity is reduced, leading to a decrease in the fluorescence signal. This change in fluorescence can be correlated to the concentration of the carbamate.

Another advanced approach involves fluorescence quenching. austinpublishinggroup.com In these assays, a fluorescent probe is used whose fluorescence is quenched upon interaction with the analyte. For example, quantum dots (QDs) can be functionalized to interact with carbamates. nih.gov The binding of the carbamate to the surface of the quantum dot can lead to a decrease in its fluorescence intensity, a phenomenon that can be used for quantification. The development of fluorescent sensors for pesticides is a rapidly advancing field, with new materials and methods continually being explored. nih.govnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net

Assay PrincipleDescriptionTarget ClassSource(s)
Enzyme Inhibition The analyte inhibits an enzyme (e.g., acetylcholinesterase), leading to a change in the fluorescence of a reporter substrate.Carbamates iaea.orgnih.gov
Fluorescence Quenching The analyte interacts with a fluorescent probe (e.g., quantum dots), causing a decrease in its fluorescence intensity.Carbamates, various pesticides austinpublishinggroup.comnih.gov
Fluorescent Derivatization The analyte is chemically modified with a fluorescent tag to enable its detection.Carbamates rsc.org

Table 3: Principles of Fluorescence-Based Assays for Carbamate Detection

Metabolic Pathway Elucidation in Research Systems for 3 2 Methylphenoxy Propyl Carbamate

In Vivo Metabolic Profiling in Preclinical Animal Models

Elucidation of Metabolic Pathways and Their Relative Contributions

Further research, including dedicated in vitro and in vivo metabolism studies, is required to elucidate the metabolic fate of 3-(2-methylphenoxy)propyl carbamate (B1207046).

Microbial and Environmental Degradation Pathways of 3-(2-methylphenoxy)propyl carbamate

The environmental fate of this compound, a synthetic organic compound, is determined by a combination of biotic and abiotic processes. In research settings, studies on related carbamate pesticides have elucidated the fundamental mechanisms of their breakdown, providing a framework for understanding the probable degradation pathways of this specific compound. These investigations have primarily focused on microbial biotransformation and chemical or enzymatic degradation in controlled environments.

Biotransformation by Microorganisms in Research Settings

While specific studies on the microbial degradation of this compound are not extensively documented in publicly available research, the metabolic pathways can be inferred from the well-studied degradation of other carbamate pesticides by various microorganisms. The initial and most critical step in the biodegradation of carbamates is typically the hydrolysis of the carbamate ester linkage. nih.gov This reaction is catalyzed by enzymes known as carbamate hydrolases or esterases, which are produced by a wide range of soil and water microorganisms. nih.gov

This enzymatic hydrolysis of this compound is anticipated to yield three primary metabolites: 3-(2-methylphenoxy)-1-propanol, carbon dioxide, and an amine. The resulting 3-(2-methylphenoxy)-1-propanol can then undergo further degradation. This subsequent breakdown likely involves the cleavage of the ether bond, a common step in the metabolism of phenoxy compounds, leading to the formation of o-cresol (B1677501) (2-methylphenol) and 1,3-propanediol.

Microorganisms, including various species of bacteria and fungi, have been shown to be proficient in degrading carbamate pesticides. nih.govresearchgate.net Genera such as Pseudomonas, Bacillus, Arthrobacter, Aspergillus, and Trichoderma are frequently implicated in the breakdown of these compounds in laboratory studies. These microorganisms can utilize the degradation products as sources of carbon and nitrogen for their growth and metabolic activities.

Table 1: Predicted Microbial Biotransformation Products of this compound

Parent CompoundInitial Hydrolysis ProductsSubsequent Degradation Products
This compound3-(2-methylphenoxy)-1-propanolo-cresol (2-methylphenol)
Carbon Dioxide1,3-propanediol
Amine

The specific enzymes and genetic pathways responsible for the complete mineralization of the aromatic ring of o-cresol by microorganisms have been extensively studied and are known to proceed through various ring-cleavage pathways.

Chemical and Enzymatic Degradation in Abiotic Research Environments

In abiotic research environments, the degradation of this compound can occur through chemical hydrolysis and enzymatic action.

Chemical Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis under both acidic and alkaline conditions. The rate of this chemical degradation is dependent on the pH and temperature of the surrounding medium. In laboratory settings, studies on other carbamates have shown that hydrolysis is generally faster under alkaline conditions. This process results in the same primary degradation products as microbial hydrolysis: 3-(2-methylphenoxy)-1-propanol, carbon dioxide, and an amine.

Enzymatic Degradation: Purified enzymes, particularly esterases and hydrolases, have been used in research to study the degradation of carbamates. These enzymes can effectively catalyze the hydrolysis of the carbamate bond in vitro, providing a controlled system to understand the initial breakdown step without the complexities of a whole-cell microbial system. The enzymatic degradation of this compound would be expected to follow the same hydrolytic pathway.

Table 2: Factors Influencing Abiotic Degradation of this compound in Research Settings

FactorInfluence on DegradationExpected Outcome
pH The rate of chemical hydrolysis is pH-dependent.Generally faster degradation under alkaline conditions.
Temperature Higher temperatures typically increase the rate of chemical reactions.Accelerated hydrolysis of the carbamate linkage.
Enzyme Concentration The rate of enzymatic degradation is proportional to the enzyme concentration.Faster breakdown with higher concentrations of relevant hydrolases.

Further degradation of the initial hydrolysis product, 3-(2-methylphenoxy)-1-propanol, in abiotic systems is less likely without the presence of strong oxidizing agents or specific catalysts. Therefore, this compound may persist in the absence of microbial activity.

Computational and Theoretical Chemistry Applications for 3 2 Methylphenoxy Propyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed view of electronic structure and properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 3-(2-methylphenoxy)propyl carbamate (B1207046), DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular structure and determine fundamental vibrational frequencies. biointerfaceresearch.com These calculations are instrumental in interpreting experimental data and understanding the molecule's structural and bonding features. biointerfaceresearch.com

The optimized molecular structure, including bond lengths and angles, can be precisely calculated. These theoretical parameters often show good agreement with experimental data, validating the computational model. nih.gov Furthermore, DFT allows for the calculation of various electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's behavior in electric fields and its potential for non-linear optical (NLO) applications. biointerfaceresearch.com

HOMO-LUMO Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its ability to accept an electron. conicet.gov.ar The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. conicet.gov.arwuxiapptec.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability. irjweb.commdpi.com This analysis helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com For carbamate derivatives, this analysis can elucidate potential sites for electrophilic and nucleophilic attack, providing insights into their reaction mechanisms. mdpi.com

Table 1: Key Reactivity Descriptors from HOMO-LUMO Analysis

Descriptor Formula Significance
Ionization Potential (I)I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -E_LUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The tendency of an atom to attract a bonding pair of electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = μ² / (2η)A measure of the electrophilic power of a molecule.

This table is a generalized representation based on common principles of HOMO-LUMO analysis and may not reflect specific calculated values for 3-(2-methylphenoxy)propyl carbamate.

Vibrational Frequency Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. biointerfaceresearch.comesisresearch.org Theoretical vibrational frequencies for this compound derivatives can be calculated using DFT methods. biointerfaceresearch.com These calculated frequencies are often scaled to better match experimental results, accounting for anharmonicity and the limitations of the theoretical model. biointerfaceresearch.com

The complete assignment of vibrational modes is facilitated by potential energy distribution (PED) analysis, which breaks down the calculated vibrations into contributions from different internal coordinates. nih.gov This detailed analysis helps in the unambiguous identification of characteristic functional group vibrations, such as C-H, N-H, C=O, and C-O stretching and bending modes, providing a deeper understanding of the molecular structure. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape of a molecule and its interactions with other molecules, particularly proteins.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound and its analogs, docking studies can be used to theoretically investigate their interactions with protein targets. biointerfaceresearch.com This involves predicting the binding affinity, typically expressed as a binding energy score, and identifying the key amino acid residues involved in the interaction. nih.gov

These studies are crucial in drug discovery and design, as they can help to identify potential biological targets and provide insights into the mechanism of action. researchgate.net The results of docking simulations can guide the design of new derivatives with improved binding affinity and selectivity.

Conformational Analysis using Molecular Mechanics and Dynamics

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. This can be achieved through a combination of molecular mechanics and molecular dynamics (MD) simulations.

Molecular mechanics methods provide a computationally efficient way to explore the potential energy surface of a molecule, while MD simulations can model the dynamic behavior of the molecule over time, taking into account temperature and solvent effects. For flexible molecules like this compound, understanding the accessible conformations is essential for a complete picture of its structure-activity relationship. mdpi.com

Electrostatic Potential Surface Analysis for Chemical Reactivity

The molecular electrostatic potential (MEP or MESP) surface is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.govyoutube.com This analysis is crucial for predicting and interpreting a molecule's chemical reactivity, particularly how it will interact with other molecules, such as biological receptors or chemical reagents.

The MEP surface is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These potential values are then color-coded onto the surface, providing an intuitive map of the molecule's charge landscape. Typically, regions of negative electrostatic potential, shown in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas of positive potential, depicted in blue, are electron-poor and represent likely sites for nucleophilic attack. Green and yellow regions denote areas of intermediate or neutral potential.

For this compound, an MEP surface analysis would reveal key features of its reactivity. The oxygen atoms of the carbonyl group and the ether linkage are expected to be regions of high electron density (red), indicating their potential to act as hydrogen bond acceptors or sites for interaction with electrophiles. The hydrogen atom attached to the nitrogen of the carbamate group would likely exhibit a positive electrostatic potential (blue), highlighting its role as a potential hydrogen bond donor.

The aromatic ring of the 2-methylphenoxy group also contributes significantly to the electrostatic potential distribution. The π-electron system of the ring generally creates a region of negative potential above and below the plane of the ring, which can be involved in π-π stacking or cation-π interactions. The methyl group, being weakly electron-donating, would slightly modulate the potential of the aromatic ring.

A representative table of MEP surface characteristics for a generic aryl carbamate is provided below.

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Carbonyl OxygenStrongly NegativePotential Hydrogen Bond Acceptor, Site for Electrophilic Attack
Carbamate Nitrogen HydrogenPositivePotential Hydrogen Bond Donor
Aromatic Ring FaceNegative (above/below plane)Site for π-π or Cation-π Interactions
Ether OxygenNegativePotential Hydrogen Bond Acceptor

Cheminformatics and Data Mining in Carbamate Research

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. This field is particularly valuable in drug discovery and development, where vast libraries of compounds are screened and their properties analyzed to identify promising candidates.

Database Analysis of Carbamate Structures and Research Data

Large chemical databases such as PubChem, ChEMBL, and the Crystallography Open Database (COD) are invaluable resources for carbamate research. nih.gov These databases contain a wealth of information, including chemical structures, physicochemical properties, and, in some cases, biological activity data for a vast number of compounds, including many carbamates.

Researchers can perform large-scale data mining and analysis on these databases to identify trends and relationships within the carbamate chemical space. For instance, by analyzing the distribution of various physicochemical properties such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, scientists can assess the "drug-likeness" of a series of carbamate derivatives. This information is crucial in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles.

Furthermore, these databases can be searched for carbamates with specific structural features or substructures to identify compounds with potential for similar biological activities. The analysis of crystal structure data from databases like the COD can provide insights into the preferred conformations and intermolecular interactions of carbamates in the solid state, which can inform the design of new molecules with specific three-dimensional shapes.

Below is a table of representative physicochemical properties for a selection of carbamate compounds, which could be extracted and analyzed from chemical databases.

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond Acceptors
Ethyl carbamateC3H7NO289.090.2312
Carbaryl (B1668338)C12H11NO2201.222.3612
MethocarbamolC11H15NO5241.240.335
This compoundC11H15NO3209.24(Predicted) ~2.513

Application of Machine Learning for Structure-Activity Predictions

Machine learning (ML) has become a transformative technology in cheminformatics, enabling the development of predictive models for various chemical and biological properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent application of ML in this domain. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govplos.org

In the context of carbamate research, ML-based QSAR models can be developed to predict the activity of new carbamate derivatives against a specific biological target, such as an enzyme or a receptor. nih.gov To build a QSAR model, a dataset of carbamates with known biological activities is required. For each compound in the dataset, a set of numerical descriptors representing its structural and physicochemical properties is calculated. These descriptors can range from simple properties like molecular weight and logP to more complex 2D and 3D descriptors that encode information about the molecule's topology, shape, and electronic properties.

Various ML algorithms, such as multiple linear regression, support vector machines, and random forests, can then be trained on this dataset to learn the relationship between the descriptors and the biological activity. Once trained and validated, the QSAR model can be used to predict the activity of new, untested carbamate compounds, thereby guiding the synthesis and testing of the most promising candidates.

For example, QSAR studies on carbamate-based inhibitors of acetylcholinesterase, an important target in the treatment of Alzheimer's disease, have been successfully performed. nih.govplos.org These models have identified key structural features that contribute to the inhibitory activity of carbamates, such as the nature of the substituents on the aromatic ring and the length of the alkyl chain.

A representative table summarizing the results of a hypothetical QSAR study on carbamate inhibitors is shown below.

DescriptorCoefficientImportanceInterpretation
LogP+0.45HighIncreased lipophilicity is positively correlated with activity.
Molecular Volume-0.21MediumSmaller, more compact molecules may have better binding.
Number of Aromatic Rings+0.33HighThe presence of an aromatic ring is important for activity.
Dipole Moment+0.15LowA higher dipole moment has a slight positive effect on activity.

Future Directions and Interdisciplinary Research on 3 2 Methylphenoxy Propyl Carbamate

Development of Novel Research Probes and Tool Compounds

While specific research probes for 3-(2-methylphenoxy)propyl carbamate (B1207046) are not yet established, the broader class of carbamates has been explored for the development of tool compounds. For instance, carbamate derivatives are utilized in creating selective inhibitors for enzymes like butyrylcholinesterase, which is a promising approach for treating neurological disorders. mdpi.com The synthesis of a series of carbamates can lead to the identification of compounds with high selectivity and potency, which can then be used as research probes to investigate biological pathways. mdpi.com Future efforts could focus on designing and synthesizing analogs of 3-(2-methylphenoxy)propyl carbamate to serve as probes for identifying its potential biological targets.

Integration of Omics Technologies for Systems-Level Understanding

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the systemic effects of chemical compounds. nih.gov In the context of carbamates, these technologies have been instrumental in elucidating metabolic and degradation pathways, particularly for carbamate pesticides. nih.gov For instance, transcriptomics can identify changes in gene expression, while metabolomics can reveal alterations in metabolic pathways following exposure to a compound. nih.gov Future research on this compound could employ these technologies to gain a comprehensive understanding of its interactions with biological systems at a molecular level, potentially identifying biomarkers for its effects. nih.gov This approach has the potential to uncover novel mechanisms of action and off-target effects that would not be apparent from traditional toxicological studies. nih.gov

Exploration of Supramolecular Chemistry and Material Science Applications

The carbamate functional group, with its hydrogen bond donor and acceptor sites, makes it a versatile component in supramolecular chemistry and crystal engineering. nih.gov Carbamates have been shown to form predictable supramolecular assemblies through hydrogen bonding, influencing the crystal packing and physical properties of the resulting materials. nih.gov For example, sugar-based carbamates have been synthesized and shown to act as low-molecular-weight gelators, forming fibrous networks in various solvents. nih.gov This gelation property is dependent on the structure of the carbamate side chains. nih.gov

The potential of this compound in this area lies in the exploration of its self-assembly properties and its ability to form co-crystals with other molecules. The interplay of the carbamate group, the phenoxy ring, and the propyl chain could lead to novel supramolecular architectures with interesting material properties. Research in this area could involve crystallizing the compound under various conditions and with different co-formers to explore the resulting crystal structures and their potential applications in areas like drug delivery or advanced materials. nih.gov

Advances in Green Chemistry Approaches for Carbamate Synthesis

Traditional methods for synthesizing carbamates often involve the use of hazardous reagents like phosgene (B1210022). A significant area of future research is the development of more environmentally friendly, or "green," synthetic routes. One promising approach is the direct synthesis of carbamates from amines, alcohols, and carbon dioxide, which is a readily available and non-toxic C1 source. rsc.org This method avoids the use of halogenated compounds and can be performed under mild reaction conditions with the use of basic catalysts. rsc.org

Another green approach involves using urea (B33335) as a carbonyl source in the presence of a suitable catalyst, such as TiO2–Cr2O3/SiO2, to produce N-substituted carbamates in high yields. rsc.org These methods not only reduce the environmental impact of carbamate synthesis but can also offer improved efficiency and cost-effectiveness. Future research on this compound should explore the applicability of these green synthetic methods to its production.

Green Synthesis Method Reactants Catalyst/Conditions Advantages
Direct Synthesis from CO2Amines, Alcohols, CO2Basic catalysts, mild conditionsHalogen-free, utilizes abundant and non-toxic CO2. rsc.org
Urea as Carbonyl SourceAmines, Urea, AlcoholsTiO2–Cr2O3/SiO2 catalystHigh yields, reusable catalyst. rsc.org

Emerging Computational Methods in Carbamate Research

Computational chemistry is becoming an indispensable tool in chemical research, offering insights into reaction mechanisms, molecular properties, and biological activity. nih.gov For carbamates, computational methods like Density Functional Theory (DFT) have been used to study their antioxidant activity and reaction pathways. researchgate.net For example, a computational study on the radical scavenging mechanism of a phenyl carbamate derivative elucidated the most probable reaction pathways. researchgate.net

In the context of this compound, computational studies could be employed to:

Predict its three-dimensional structure and conformational preferences.

Investigate its potential interactions with biological macromolecules through molecular docking studies. nih.gov

Elucidate the mechanisms of its potential reactions and degradation pathways.

Guide the design of new derivatives with enhanced properties.

These computational approaches can significantly accelerate the research and development process by providing a theoretical framework to guide experimental work. mdpi.com

Computational Method Application in Carbamate Research Potential Insights for this compound
Density Functional Theory (DFT)Studying reaction mechanisms and electronic properties. researchgate.netElucidation of reaction pathways and antioxidant potential.
Molecular DockingPredicting binding modes with biological targets. nih.govIdentification of potential protein targets and mechanism of action.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of molecules over time. mdpi.comUnderstanding conformational changes and binding stability.

Q & A

Q. What are the established synthetic routes for 3-(2-methylphenoxy)propyl carbamate, and how do reaction parameters affect yield and purity?

Methodological Answer: The synthesis typically involves carbamoylation of 3-(2-methylphenoxy)propanol using reagents like phosgene derivatives or isocyanates under controlled conditions. Key steps include:

  • Substrate Preparation : 3-(2-methylphenoxy)propanol is synthesized via Williamson ether synthesis between 2-methylphenol and 1,3-dibromopropane, followed by hydrolysis .
  • Carbamate Formation : Reacting the alcohol with methyl isocyanate or phosgene in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires strict control of moisture and temperature, as excess heat promotes hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and aromatic/alkyl proton environments .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry, particularly for polymorphic forms .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing it from byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to suppress side reactions like hydrolysis or dimerization during synthesis?

Methodological Answer:

  • Solvent Selection : Anhydrous DCM or THF minimizes hydrolysis; avoid polar aprotic solvents (e.g., DMF) that may accelerate isocyanate degradation .
  • Temperature Control : Maintain reactions below 10°C to slow competing pathways. Use ice baths for exothermic steps .
  • Catalytic Additives : 4-DMAP (5 mol%) enhances reactivity of phenolic intermediates, reducing reaction time and byproduct formation .
  • Real-Time Monitoring : TLC or in-situ IR tracks carbamate formation, allowing prompt termination to avoid overreaction .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methylphenoxy position, alkyl chain length) to isolate contributing factors. For example, fluorination at the phenyl ring enhances metabolic stability but may reduce solubility .
  • Biological Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability. Compare IC50_{50} values under matched pH and temperature conditions .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like acetylcholinesterase, reconciling discrepancies between in vitro and in vivo data .

Q. How do steric and electronic effects of substituents (e.g., tert-butyl groups in analogous carbamates) influence the stability of this compound?

Methodological Answer:

  • Steric Shielding : Bulky groups like tert-butyl near the carbamate bond reduce hydrolysis rates by impeding nucleophilic attack. This principle can be extrapolated to 3-(2-methylphenoxy)propyl derivatives by introducing ortho-methyl groups on the phenyl ring .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in tert-butyl (3-(phenylsulfonyl)propyl)carbamate) stabilize the carbonyl via resonance, enhancing shelf life. For this compound, electron-donating methyl groups may require compensating with pH-adjusted storage (pH 6–7 buffer) .

Q. What are the dominant degradation pathways of this compound under physiological conditions, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis : The carbamate bond cleaves in acidic (stomach) or basic (intestine) environments. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via HPLC-MS .
  • Mitigation Strategies : Encapsulation in pH-sensitive polymers (e.g., Eudragit®) or prodrug design (e.g., ester prodrugs) delays hydrolysis until target tissue uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.